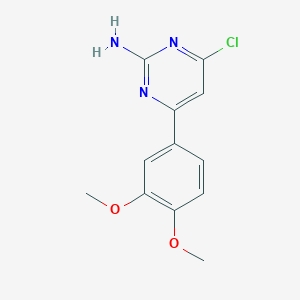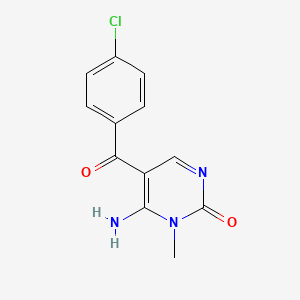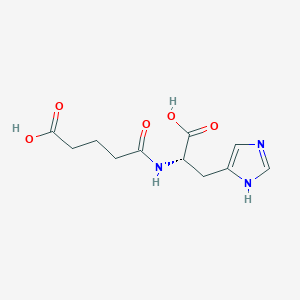
N-(4-Carboxybutanoyl)-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Carboxibutiroil)-L-histidina: es un compuesto sintético que ha despertado interés en varios campos de la investigación científica debido a su estructura química única y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de un grupo carboxibutiroil unido al aminoácido L-histidina, lo que le confiere propiedades químicas y biológicas distintas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de N-(4-Carboxibutiroil)-L-histidina generalmente implica la unión de L-histidina con un cloruro o anhídrido de 4-carboxibutiroil. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como la N-hidroxisuccinimida (HOSu) para facilitar la formación del enlace amida . Las condiciones de reacción a menudo incluyen un solvente como la dimetilformamida (DMF) o el diclorometano (DCM) y se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar una reacción completa.
Métodos de Producción Industrial: La producción industrial de N-(4-Carboxibutiroil)-L-histidina puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso puede optimizarse para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de reacción. Se emplean pasos de purificación como la cristalización o la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: N-(4-Carboxibutiroil)-L-histidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carboxibutiroil en un grupo hidroxilo.
Sustitución: El enlace amida se puede dirigir para reacciones de sustitución, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como los cloruros de acilo o los anhídridos para las reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados hidroxilo.
Aplicaciones Científicas De Investigación
N-(4-Carboxibutiroil)-L-histidina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se investiga su posible papel en la modulación de vías biológicas y como sonda para estudiar las actividades enzimáticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en formulaciones químicas especializadas.
Mecanismo De Acción
El mecanismo por el cual N-(4-Carboxibutiroil)-L-histidina ejerce sus efectos implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad e influyendo en varios procesos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios .
Comparación Con Compuestos Similares
Compuestos Similares:
Ácido 5-[(4-Carboxibutiroil)Amino]-2-Hidroxibenzoico: Un derivado del ácido 5-aminosalicílico con propiedades antiinflamatorias similares.
N-{[2-({[1-(4-Carboxibutiroil)Amino]-2-Feniletil}-Hidroxifosfinil)Oxi]Acetil}-2-Feniletilamina: Otro compuesto con un grupo carboxibutiroil, utilizado en estudios experimentales.
Singularidad: N-(4-Carboxibutiroil)-L-histidina es única debido a su estructura específica, que combina las propiedades del grupo carboxibutiroil y la L-histidina. Esta combinación confiere reactividad química y actividad biológica distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
595606-47-6 |
|---|---|
Fórmula molecular |
C11H15N3O5 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H15N3O5/c15-9(2-1-3-10(16)17)14-8(11(18)19)4-7-5-12-6-13-7/h5-6,8H,1-4H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t8-/m0/s1 |
Clave InChI |
ZDNAICGIKKLYAH-QMMMGPOBSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


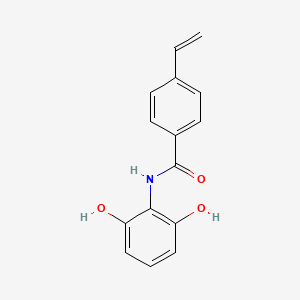
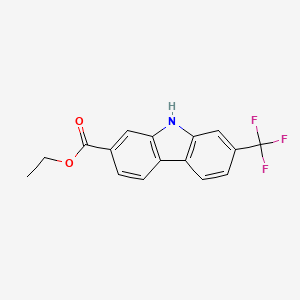

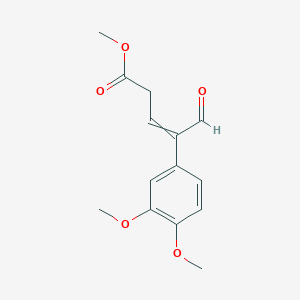
propanedinitrile](/img/structure/B12593916.png)
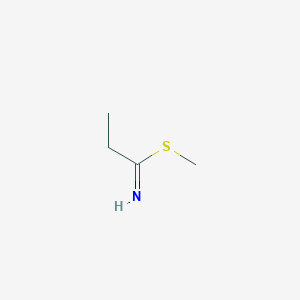
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)

